5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

描述

Chemical Nomenclature and Classification

IUPAC Nomenclature and Structural Designation

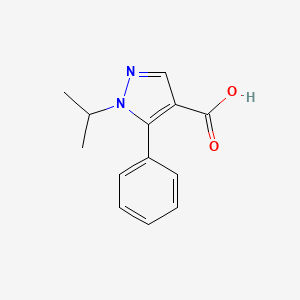

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid . This designation follows systematic rules for heterocyclic compounds:

- The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2.

- The phenyl group is attached at position 5, and the isopropyl group (propan-2-yl) is attached at position 1.

- The carboxylic acid functional group is located at position 4, completing the substituent pattern.

Structural Features

- Core structure : A pyrazole ring with adjacent nitrogen atoms.

- Substituents :

- Phenyl group at C5.

- Isopropyl group at N1.

- Carboxylic acid group at C4.

Common Synonyms and Alternative Nomenclature

This compound is referenced by multiple identifiers:

Position in Heterocyclic Chemistry Classification

Pyrazoles are a subclass of azoles, which include imidazoles and triazoles. The classification hierarchy is as follows:

- Heterocycles : Cyclic compounds containing at least one heteroatom.

- Aromatic heterocycles : Planar, fully conjugated systems with delocalized π-electrons.

- Azoles : Five-membered rings with two adjacent nitrogen atoms.

- Pyrazoles : Azoles with nitrogen atoms at positions 1 and 2.

This compound’s carboxylic acid and aryl substituents place it among functionalized pyrazoles, which are critical intermediates in drug discovery.

属性

IUPAC Name |

5-phenyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)15-12(10-6-4-3-5-7-10)11(8-14-15)13(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOJXPDBRDXLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1308236-66-9) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 1-phenyl-5-propan-2-ylpyrazole-4-carboxylic acid |

| CAS Number | 1308236-66-9 |

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Case Study Findings:

- Cytotoxicity Against Cancer Cell Lines:

- Mechanism of Action:

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Research Findings:

- The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity Results

科学研究应用

Biological Activities

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pharmaceutical Applications

Drug Development

Due to its structural characteristics, this compound serves as a scaffold for synthesizing novel pharmaceuticals. Its derivatives are being explored for their efficacy against conditions such as cancer and neurodegenerative diseases .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of this compound when modified with specific functional groups. The derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Agrochemical Applications

Pesticide Development

The compound's ability to interact with biological systems makes it an attractive candidate for developing new pesticides. Research has shown that certain derivatives can effectively target pest species while minimizing harm to beneficial insects .

Data Table: Comparison of Biological Activities

相似化合物的比较

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazole-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Derivatives with cyano (Y-700) or trifluoromethyl groups show enhanced enzymatic inhibition due to increased electrophilicity .

- Amino Groups: The 4-aminophenyl substituent improves aqueous solubility, critical for pharmacokinetics .

- Halogenation : Bromine at position 5 (as in 5-bromo analogue) lowers pKa, enhancing acidity and metal-binding capacity .

准备方法

Synthetic Routes and Reaction Mechanisms

1.1 Cyclocondensation Approach

The primary synthetic route to 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of appropriate hydrazine derivatives with β-ketoester precursors. A typical method includes:

- Starting Materials : Isopropyl hydrazine and phenylacetic acid derivatives or β-ketoesters such as ethyl acetoacetate.

- Reaction Pathway : The hydrazine reacts with the β-ketoester to form a hydrazone intermediate, which undergoes intramolecular cyclization to form the pyrazole ring.

- Carboxylic Acid Formation : Subsequent hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid functionality at the 4-position of the pyrazole ring.

This method is favored due to its straightforward approach and the ability to introduce substituents at defined positions on the pyrazole ring.

1.2 Catalytic Coupling Methods

For industrial-scale synthesis, catalytic processes have been developed to improve yields and reaction efficiency:

- Palladium-Catalyzed Coupling : This method facilitates the formation of the pyrazole ring under milder conditions with enhanced selectivity.

- Advantages : Reduced reaction times, lower temperatures, and improved product purity.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes on Optimization |

|---|---|---|

| Hydrazone Formation | Isopropyl hydrazine + phenylacetic acid; acidic medium | Control pH to favor hydrazone stability |

| Cyclization to Pyrazole | Reflux in ethanol or similar solvent; 80–100°C | Anhydrous conditions prevent side hydrolysis |

| Ester Hydrolysis | NaOH in ethanol or aqueous acid reflux | Stoichiometric control critical for complete hydrolysis |

| Purification | Recrystallization (ethanol/water) or chromatography | Ensures ≥95% purity for analytical and biological use |

- Temperature Control : Maintaining reflux temperatures around 80–100°C is crucial for efficient cyclization without decomposition.

- Stoichiometry : Precise molar ratios of hydrazine and β-ketoester optimize yield.

- Atmosphere : Inert atmosphere (nitrogen) prevents oxidation side reactions.

- Purification : Recrystallization from ethanol-water mixtures is commonly employed to achieve high purity.

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following techniques are routinely used:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Structural confirmation of pyrazole ring and substituents | Aromatic protons δ 7.2–7.8 ppm; isopropyl methyl δ 1.2–1.4 ppm |

| Infrared Spectroscopy (FTIR) | Identification of functional groups | Carboxylic acid C=O stretch near 1700 cm⁻¹; pyrazole ring vibrations ~1600 cm⁻¹ |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | m/z consistent with C₁₃H₁₄N₂O₂ (230.1 Da) |

| X-ray Crystallography | Detailed molecular and crystal structure | Bond angles, dihedral angles, hydrogen bonding network analysis |

Industrial Production Considerations

Industrial synthesis emphasizes scalability and efficiency:

- Catalyst Use : Palladium catalysts enable milder conditions and higher throughput.

- Automated Equipment : Continuous flow reactors improve reproducibility.

- Yield Enhancements : Optimization of reaction time, temperature, and reagent purity.

- Environmental and Safety : Use of greener solvents and minimizing hazardous byproducts.

Comparative Summary of Preparation Methods

| Aspect | Cyclocondensation Route | Catalytic Coupling Route |

|---|---|---|

| Starting Materials | Isopropyl hydrazine, β-ketoesters | Similar, with addition of Pd catalysts |

| Reaction Conditions | Acidic or basic medium, reflux in ethanol | Milder temperatures, catalytic amounts of Pd |

| Reaction Time | Several hours | Shorter reaction times |

| Yield | Moderate to high (optimized) | Generally higher due to catalytic efficiency |

| Purification | Recrystallization, chromatography | Similar purification methods |

| Scalability | Suitable for lab to pilot scale | Well-suited for industrial scale |

Research Findings and Optimization Insights

- Reaction Temperature : Maintaining reflux conditions (~80–100°C) is critical to maximize cyclization efficiency without degrading sensitive intermediates.

- Stoichiometric Ratios : Excess hydrazine can drive the reaction forward but must be controlled to avoid side products.

- Solvent Choice : Ethanol is preferred for its balance of solubility and ease of removal.

- Hydrolysis Conditions : Basic hydrolysis using sodium hydroxide in ethanol-water mixtures ensures complete conversion of ester to acid.

- Purity Assessment : High-performance liquid chromatography (HPLC) confirms purity ≥95%, essential for biological testing.

Summary Table of Preparation Protocol

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Hydrazone Formation | Isopropyl hydrazine + phenylacetic acid, acidic medium | Hydrazone intermediate formed | pH control critical |

| Cyclization | Reflux in ethanol, 80–100°C | Pyrazole ring formed | Anhydrous conditions preferred |

| Ester Hydrolysis | NaOH/EtOH reflux | Carboxylic acid formed | Complete hydrolysis required |

| Purification | Recrystallization (ethanol/water) | Pure this compound | Confirm purity by HPLC |

常见问题

Q. What methodologies are recommended for optimizing the synthesis yield of 5-phenyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : Synthesis optimization typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-ketoesters) under controlled conditions. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction kinetics and side-product formation.

- Solvent Selection : Use polar aprotic solvents like DMF or ethanol for better solubility of intermediates .

- Catalysis : Employ acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) to accelerate cyclization. Post-synthesis, basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. Yields >70% are achievable with rigorous purification (recrystallization or column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign proton environments (e.g., phenyl, isopropyl groups) and confirm carboxylate formation (δ ~170 ppm in ¹³C NMR) .

- FTIR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., dihedral angles between pyrazole and phenyl rings) .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : Due to low aqueous solubility, prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers. For in vitro studies, use surfactants (e.g., Tween-80) or co-solvents (ethanol/PEG-400). Validate solubility via dynamic light scattering (DLS) or nephelometry to avoid false negatives .

Q. What are the key stability considerations during storage?

Q. How to validate purity for pharmacological studies?

- Methodological Answer : Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N within ±0.4% of theoretical values). Confirm absence of residual solvents (e.g., DMF) via GC-MS .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., COX-2 or kinases). Validate predictions with SAR studies, modifying substituents (e.g., electron-withdrawing groups on phenyl) to enhance binding affinity .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., bond length variations) arise from solution vs. solid-state differences. Cross-validate using:

Q. How to design SAR studies for anti-inflammatory activity?

- Methodological Answer : Synthesize derivatives with substituents at the 1-(propan-2-yl) and 5-phenyl positions. Test in vitro COX-2 inhibition (ELISA) and in vivo carrageenan-induced edema models. Correlate logP (HPLC-derived) with activity; bulky groups (e.g., tert-butyl) often enhance membrane permeability but may reduce solubility .

Q. What advanced techniques elucidate reaction mechanisms in derivative synthesis?

Q. How can substituent effects on crystal packing be systematically analyzed?

- Methodological Answer :

Perform single-crystal X-ray studies on halogenated analogs (e.g., 5-Cl or 4-F substituents). Use Mercury software to analyze packing motifs (π-π stacking, hydrogen bonds). Chlorine atoms increase density (1.45–1.55 g/cm³) and stabilize lattice via C–Cl···H interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。